molecular formula C9H13FN2 B2599445 5-fluoro-N-(2-methylpropyl)pyridin-2-amine CAS No. 1247626-21-6

5-fluoro-N-(2-methylpropyl)pyridin-2-amine

Cat. No.: B2599445
CAS No.: 1247626-21-6
M. Wt: 168.215
InChI Key: OJQNSZZMSXPOCT-UHFFFAOYSA-N
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Safety and Hazards

The safety information available indicates that FMPA may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or interfering with cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

5-fluoro-N-(2-methylpropyl)pyridin-2-amine can be compared with other substituted pyridines, such as:

  • 2-fluoro-N-(2-methylpropyl)pyridin-3-amine
  • 3-fluoro-N-(2-methylpropyl)pyridin-4-amine
  • 4-fluoro-N-(2-methylpropyl)pyridin-5-amine

These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring . The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-fluoro-N-(2-methylpropyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQNSZZMSXPOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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